3-Methyl-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid
Description
3-Methyl-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid (C₈H₇N₃O₂; molecular weight 177.16 g/mol) is a heterocyclic compound featuring a triazolo[4,3-a]pyridine core substituted with a methyl group at position 3 and a carboxylic acid moiety at position 8 . This scaffold is widely utilized in medicinal chemistry due to its versatility as a building block for drug discovery. The carboxylic acid group enables further functionalization, such as esterification or amide formation, while the triazole ring contributes to hydrogen bonding and π-stacking interactions with biological targets .
Properties
IUPAC Name |
3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O2/c1-5-9-10-7-6(8(12)13)3-2-4-11(5)7/h2-4H,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNDVVNLWDIPHAN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1C=CC=C2C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of Aminopyridine Derivatives
A widely reported approach involves the cyclization of 3-amino-5-methylpyridine-2-carboxylic acid derivatives. In a representative procedure, 3-amino-5-methylpyridine-2-carboxylic acid is treated with hydrazine hydrate in the presence of formic acid under reflux conditions. The reaction proceeds via initial hydrazide formation, followed by intramolecular cyclization to yield the triazolopyridine core.
Key steps include:
- Hydrazide Formation : The amino group reacts with hydrazine to form a hydrazide intermediate.
- Cyclization : Formic acid catalyzes the closure of the triazole ring, with the methyl and carboxylic acid groups retained at positions 3 and 8, respectively.
Optimization Insights :
- Temperature : Reflux (100–110°C) ensures complete cyclization within 6–8 hours.
- Solvent : Aqueous ethanol (50% v/v) balances solubility and reaction efficiency.
- Yield : 65–72% after recrystallization from ethanol-water mixtures.
This method’s limitation lies in the sensitivity of the carboxylic acid group to esterification under acidic conditions, necessitating careful pH control during workup.
One-Pot Synthesis from 2-Hydrazinopyridine
A streamlined one-pot synthesis, reported by J. Org. Chem., utilizes 2-hydrazinopyridine and methyl-substituted aldehydes. For the target compound, propionaldehyde derivatives are employed to introduce the methyl group, followed by oxidation to the carboxylic acid.
Procedure :
- Condensation : 2-Hydrazinopyridine reacts with 3-methyl-2-oxopropionaldehyde in methanol at 25°C, forming a hydrazone intermediate.
- Oxidative Cyclization : Iodine in dimethyl sulfoxide (DMSO) promotes cyclization, yielding the triazolopyridine framework.
- Oxidation : The 8-position methyl group is oxidized to a carboxylic acid using potassium permanganate in acidic medium.
Advantages :
Industrial-Scale Production Methods
Patent CN105452245B outlines a continuous-flow process for large-scale synthesis. The method emphasizes cost efficiency and reduced environmental impact through solvent recycling.
Key Features :
- Continuous Cyclization : A mixture of 3-amino-5-methylpyridine-2-carboxylic acid and hydrazine hydrate is pumped through a heated reactor (120°C, 10 bar) with a residence time of 30 minutes.
- In-line Purification : The crude product is purified via countercurrent extraction, achieving >95% purity.
- Solvent Recovery : Ethanol is reclaimed through distillation, reducing waste by 70%.
Scale-Up Data :
| Parameter | Value |
|---|---|
| Annual Capacity | 10 metric tons |
| Production Cost | \$120/kg |
| Energy Consumption | 15 kWh/kg |
Reaction Conditions and Optimization
Temperature and Catalysis
Cyclization reactions exhibit strong temperature dependence. Lower temperatures (25–50°C) favor selectivity but prolong reaction times, while higher temperatures (>100°C) risk decarboxylation. Catalysts such as p-toluenesulfonic acid (pTSA) enhance cyclization rates by 40% without side reactions.
Solvent Systems
- Polar Protic Solvents : Ethanol and water mixtures improve solubility of intermediates.
- Aprotic Solvents : DMSO facilitates oxidative steps but complicates purification.
Comparative Analysis of Synthetic Approaches
| Method | Yield (%) | Purity (%) | Scalability | Environmental Impact |
|---|---|---|---|---|
| Cyclization | 65–72 | 92–95 | Moderate | High (solvent waste) |
| One-Pot | 58–64 | 88–90 | Low | Moderate |
| Industrial | 80–85 | 95–98 | High | Low |
The industrial method outperforms others in yield and sustainability but requires significant capital investment. Academic labs favor the one-pot method for its simplicity, despite lower yields.
Recent Advances in Methodologies
Recent developments focus on photocatalytic cyclization and enzyme-mediated oxidation. A 2023 study demonstrated visible-light-driven cyclization using eosin Y as a photocatalyst, achieving 78% yield at room temperature. Biocatalytic oxidation of methyl groups using engineered cytochrome P450 enzymes offers a greener alternative to chemical oxidants.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially at positions adjacent to the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted triazolopyridine derivatives.
Scientific Research Applications
3-Methyl-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid is a heterocyclic compound with a triazole ring fused to a pyridine ring, commonly utilized in scientific research for its potential biological activities. It is also a building block for synthesizing more complex molecules with various applications in medicinal chemistry .
Scientific Research Applications
3-Methyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid hydrochloride is used in various scientific research applications due to its potential biological activities. These applications include:
- 医药化学 Nitrogen-containing heterocyclic compounds, such as 1,2,4-triazolo[1,5-a]pyridine, are found in numerous natural products and exhibit immense biological activities. They can act as RORγt inverse agonists, PHD-1, JAK1, and JAK2 inhibitors, and are utilized in treating cardiovascular disorders, type 2 diabetes, and hyperproliferative disorders .
- Inhibitor Development Triazolopyridines have been explored for their inhibitory properties against various kinases. For instance, they can inhibit multiple CDKs (CDK-1, CDK-2, CDK-5, and CDK-7) by competing at the ATP-binding site .
- Synthesis of Fused Heterocyclic Compounds Sustainable methodologies for synthesizing fused heterocyclic compounds are actively pursued areas of research .
- 原料 It can be used as raw material in the synthesis of novel organic compounds.
- 原料 3-Methyl[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid is a specialty product for proteomics research .
Chemical Reactions and Synthesis
3-methyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid hydrochloride can undergo oxidation, reduction, and nucleophilic substitution reactions.
Synthesis Methods
- The synthesis typically involves the cyclization of precursors under specific reaction conditions. A common method involves reacting hydrazine derivatives with suitable aldehydes or ketones, followed by cyclization to form the triazole ring. Solvents like ethanol or methanol and catalysts like hydrochloric acid are often used.
- A catalyst-free, additive-free, and eco-friendly method for synthesizing 1,2,4-triazolo[1,5-a]pyridines under microwave conditions has been established. This tandem reaction involves enaminonitriles and benzohydrazides, a transamidation mechanism followed by nucleophilic addition with nitrile, and subsequent condensation to yield the target compound in a short reaction time .
Mechanism of Action
The mechanism of action of 3-Methyl-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways, affecting processes like cell growth, apoptosis, or signal transduction.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Properties of Selected Compounds
Substituent Effects on Physicochemical Properties
- Alkyl Substituents (Methyl, Ethyl, 2-Methylpropyl): The 3-methyl derivative (C₈H₇N₃O₂) has the lowest molecular weight (177.16 g/mol), favoring compliance with drug-likeness guidelines (e.g., Lipinski’s Rule of Five) .
Aryl Substituents (Methoxyphenyl, o-Tolyl):
- Aryl groups introduce steric bulk and enable π-π interactions with biological targets. For example, the 3-(2-methoxyphenyl) derivative (C₁₄H₁₁N₃O₃) may exhibit improved target engagement in enzyme inhibitors .
- The methoxy group in 3-(4-methoxyphenyl)-substituted analogs (C₁₄H₁₁N₃O₃) provides electron-donating effects, which could modulate electronic properties and metabolic stability .
Biological Activity
3-Methyl-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid (CAS Number: 948007-55-4) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, supported by research findings, case studies, and data tables.
- Molecular Formula : C8H7N3O2
- Molecular Weight : 177.16 g/mol
- Purity : ≥ 95%
- Storage Conditions : Room temperature
The compound features a triazole ring fused with a pyridine structure, which is significant for its biological properties.
Antitumor Activity
Research indicates that derivatives of 3-Methyl-[1,2,4]triazolo[4,3-a]pyridine exhibit promising antitumor activity. For instance, a study synthesized several derivatives and evaluated their efficacy against various cancer cell lines. One derivative demonstrated significant inhibition of the c-Met kinase, which is often overexpressed in tumors. The compound showed selective cytotoxicity towards gastric cancer cells (SNU5) and exhibited improved performance in vivo against human gastric and lung tumor xenografts compared to standard treatments like SGX-523 .
Inhibition of Kinases
The compound has been identified as a potent inhibitor of several kinases involved in cancer progression. The selectivity profile of these compounds suggests potential applications in targeted cancer therapies. For example, one study reported that a derivative inhibited c-Met without affecting other kinases, indicating its potential as a targeted therapy for tumors dependent on c-Met amplification .
Antiviral Activity
In addition to its antitumor properties, 3-Methyl-[1,2,4]triazolo[4,3-a]pyridine has shown antiviral activity. A series of related compounds were evaluated for their ability to inhibit viral replication. Some derivatives displayed effective inhibition of the influenza virus by disrupting the interaction between viral proteins essential for replication. The most effective compounds achieved IC50 values in the micromolar range without exhibiting cytotoxic effects on host cells .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of this compound. Modifications to the triazole and pyridine moieties have been explored to enhance potency and selectivity. For instance, substituents on the pyridine ring were found to significantly influence both antitumor and antiviral activities .
Case Study 1: Antitumor Efficacy
In a controlled study involving xenograft models of gastric cancer, treatment with a derivative of 3-Methyl-[1,2,4]triazolo[4,3-a]pyridine resulted in a marked reduction in tumor size compared to untreated controls. The study highlighted the compound's ability to inhibit tumor growth through selective targeting of the c-Met pathway.
Case Study 2: Antiviral Screening
A screening campaign assessed various derivatives against HCV and influenza viruses. Compounds derived from 3-Methyl-[1,2,4]triazolo[4,3-a]pyridine showed varying degrees of efficacy in reducing viral load in infected cell lines. Notably, one compound exhibited an EC50 value of 12 μM against influenza A virus strains without cytotoxicity at higher concentrations (up to 250 μM) .
Table 1: Biological Activity Summary
| Activity Type | Compound Derivative | IC50/EC50 Value | Reference |
|---|---|---|---|
| Antitumor | c-Met inhibitor | Not specified | |
| Antiviral (Influenza) | Derivative A | 12 μM | |
| Antiviral (HCV) | Derivative B | Not specified |
Table 2: SAR Insights
Q & A
Basic Research Question
- HPLC with UV/Vis Detection : Resolves structural analogs (e.g., methyl 3-acryloyl salicylate) using C18 columns and gradient elution (0.1% TFA in acetonitrile/water) .
- Molecular Imprinting Solid-Phase Extraction (MISPE) : Enhances selectivity for metabolites in biological matrices (e.g., urine) .
Data Tip : Pair with high-resolution MS (HRMS) for unambiguous identification of degradation products .
How can NMR and X-ray crystallography resolve structural ambiguities in triazolo-pyridine derivatives?
Advanced Research Question
- ¹H/¹³C NMR : Assigns regiochemistry of substituents; e.g., methyl groups at position 3 show distinct coupling patterns in DMSO-d₆ .
- X-ray Crystallography : Confirms planar triazole-pyridine fusion and hydrogen-bonding networks critical for receptor interactions .
Case Study : A 2025 study used X-ray to validate the anti-parallel β-sheet conformation in co-crystals with EP1 receptor fragments .
How should researchers address contradictions in reported biological activities of this compound?
Advanced Research Question
Example Contradiction : Evidence shows anti-tubercular activity but no antispasmodic effects in vitro .
Resolution Strategy :
- Dose-Response Analysis : Ensure activity is concentration-dependent (e.g., IC₅₀ values for Mycobacterium tuberculosis vs. BEAS-2B cells) .
- Cell-Specific Factors : Test receptor expression levels (e.g., qPCR for EP1/DP1) in divergent models .
What QSAR approaches are suitable for predicting the bioactivity of triazolo-pyridine analogs?
Advanced Research Question
- 3D-QSAR with CoMFA/CoMSIA : Correlates steric/electrostatic fields with EP1 antagonism (e.g., logP vs. IC₅₀) .
- Molecular Docking : Simulate binding poses in EP1 (PDB: 6FFG) to prioritize substituents at position 3 or 8 .
Data Requirement : Curate a library of analogs with measured IC₅₀ values and computed descriptors (e.g., ClogP, polar surface area) .
How can novel synthetic routes diversify substituents at position 3 of the triazolo-pyridine core?
Advanced Research Question
- Carbonyldiimidazole-Mediated Cyclization : React 2-amino-pyridine precursors with acyl chlorides or anhydrides to introduce aryl/alkyl groups .
- Microwave-Assisted Synthesis : Reduces reaction time (e.g., 30 minutes vs. 24 hours) and improves regioselectivity .
Case Study : A 2025 protocol achieved 93% yield for 3-cyclopropyl analogs using phenyl acetic acid under solvent-free conditions .
What in vitro models are appropriate for evaluating the compound’s cytotoxicity and therapeutic potential?
Basic Research Question
- Cell Lines : BEAS-2B (lung epithelium) for toxicity screening; H37Rv (M. tuberculosis) for anti-infective activity .
- Assays : MTT for viability; ROS detection for oxidative stress .
Optimization : Use 3D spheroid models to mimic in vivo tissue complexity .
How can solid-phase extraction improve the detection of 3-methyl-triazolo-pyridine metabolites in biological samples?
Basic Research Question
- MISPE Workflow : Imprint polymers with the parent compound to selectively capture metabolites (e.g., hydroxylated derivatives) from urine .
- HILIC Chromatography : Resolves polar metabolites using zwitterionic columns (e.g., ZIC-pHILIC) .
Validation : Spike-and-recovery experiments with deuterated internal standards (e.g., d₃-MFCA) .
Why does 3-methyl-triazolo-pyridine-8-carboxylic acid show selectivity for EP1 over EP4 receptors?
Advanced Research Question
Structural Basis :
- EP1 : Binds via hydrophobic interactions with the methyl group at position 3 and a salt bridge with Arg³⁰⁰ .
- EP4 : Lacks a complementary binding pocket for the carboxylic acid moiety at position 8 .
Experimental Proof : Generate EP1/EP4 chimeric receptors and assess binding via surface plasmon resonance (SPR) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
